An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications
An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is prevalent in numerous marketed pharmaceuticals and serves as a foundational structure for developing novel therapeutic agents.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem underscore the therapeutic success of this chemical framework.[1]
Within this important class of molecules, 5-Chloroimidazo[1,2-a]pyridine hydrochloride emerges as a critical building block and intermediate. The presence of a chlorine atom at the 5-position provides a versatile handle for synthetic chemists to introduce further molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide offers a comprehensive overview of the fundamental properties of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, providing essential knowledge for researchers and scientists engaged in drug development and chemical synthesis.
Core Physicochemical Properties
The hydrochloride salt form of 5-Chloroimidazo[1,2-a]pyridine enhances its stability and often improves its solubility in aqueous and protic solvents, which is a critical consideration for its use in biological assays and subsequent synthetic manipulations.
| Property | Value | Source(s) |
| Chemical Name | 5-Chloroimidazo[1,2-a]pyridine hydrochloride | [5] |
| Synonyms | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE, HCL | [5] |
| CAS Number | 110270-89-8; 3931-68-8 | [5][6] |
| Molecular Formula | C₇H₅ClN₂ · HCl (or C₇H₆Cl₂N₂) | [5] |
| Molecular Weight | 189.04 g/mol | [5] |
| Free Base CAS | 63111-79-5 | [7][8][9] |
| Free Base Formula | C₇H₅ClN₂ | [7][9] |
| Free Base Mol. Weight | 152.58 g/mol | [7] |
| Predicted pKa | 5.21 ± 0.50 | [7] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [7] |
| Storage Conditions | Inert atmosphere, Room Temperature; Sealed refrigeration | [7][9] |
Synthesis and Reactivity: A Versatile Building Block
The imidazo[1,2-a]pyridine scaffold is typically synthesized through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction widely known in organic chemistry.[1][10] The 5-chloro substituent in the starting 2-aminopyridine is carried through the synthesis to yield the target molecule. This chlorine atom is not merely a passive substituent; it is a key functional group that activates the molecule for further derivatization through various cross-coupling reactions, enabling the synthesis of more complex analogues, such as 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid.[11]
Caption: General synthetic workflow for 5-Chloroimidazo[1,2-a]pyridine hydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Chloroimidazo[1,2-a]pyridine hydrochloride lies in its role as a precursor to potent, biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are critical targets in oncology.[4]
Key Therapeutic Areas:
-
Oncology: Derivatives have been developed as potent inhibitors of c-Met and Platelet-Derived Growth Factor Receptor (PDGFR), kinases often implicated in tumor growth and angiogenesis.[12][13] The scaffold has shown promise in developing antiproliferative agents against melanoma.[14]
-
Infectious Diseases: The core structure is being explored for the development of novel treatments against tuberculosis.[1]
-
Neurological Disorders: The scaffold's utility extends to Alzheimer's disease research, with derivatives targeting key enzymes like cholinesterases.[1]
The ability to use the 5-chloro position for further functionalization allows for the fine-tuning of a compound's selectivity and pharmacokinetic properties, a crucial aspect of modern drug design.
Caption: Role of imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Experimental Protocol: Safe Handling and Storage
Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent. The following guidelines are based on standard safety data for pyridine hydrochloride derivatives and should be considered a baseline for safe operation.[15][16][17]
Objective: To safely handle, weigh, and prepare a solution of 5-Chloroimidazo[1,2-a]pyridine hydrochloride.
1. Personal Protective Equipment (PPE):
- Step 1.1: Don a standard laboratory coat, ensuring it is fully buttoned.
- Step 1.2: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15][16]
- Step 1.3: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.[16]
2. Engineering Controls:
- Step 2.1: All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15][18]
- Step 2.2: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[15][17]
3. Handling and Weighing:
- Step 3.1: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, as the compound may be hygroscopic.[19][20]
- Step 3.2: Carefully open the container under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.
- Step 3.3: Use a clean spatula to transfer the desired amount of solid to a tared weighing vessel on an analytical balance located within the fume hood.
- Step 3.4: Promptly and securely close the main container.
4. Storage:
- Step 4.1: Store the compound in its original, tightly sealed container.[15][18]
- Step 4.2: Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18] For long-term storage, refrigeration is recommended.[9]
5. Spill and Waste Disposal:
- Step 5.1: In case of a spill, prevent further spread. Vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[18]
- Step 5.2: Dispose of waste materials and contaminated clothing in accordance with all local, state, and federal regulations.[15]
6. First Aid:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15][17]
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15][17]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[15][17]
Spectroscopic Data Interpretation
While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of key features in NMR and IR analysis, which are crucial for confirming its identity and purity.
-
¹H NMR: The spectrum in a solvent like D₂O or DMSO-d₆ would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the imidazo[1,2-a]pyridine core would appear as a set of coupled doublets and triplets, with chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the fused ring system.[21][22]
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbons bonded to nitrogen and chlorine would be shifted accordingly. The bridgehead carbon (C8a) and the carbons of the imidazole ring (C2, C3) have characteristic chemical shifts that help confirm the fused ring structure.[21][22][23]
-
IR Spectroscopy: The infrared spectrum would show characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[23][24] The presence of the hydrochloride salt may also result in a broad N-H stretch.
Conclusion
5-Chloroimidazo[1,2-a]pyridine hydrochloride is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by the chloro-substituent, make it an invaluable starting material. For researchers and drug development professionals, a thorough understanding of its basic properties—from handling and safety to its role in complex syntheses—is the first step toward unlocking the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
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